ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate
Description
Historical Development of Functionalized 1,2,3-Triazole Research
The exploration of 1,2,3-triazoles began in the early 20th century, driven by their unique stability and versatility in medicinal chemistry. The Huisgen azide-alkyne cycloaddition, later optimized via copper-catalyzed methods, revolutionized access to 1,4-disubstituted 1,2,3-triazoles, enabling precise structural modifications. Early applications focused on antimicrobial agents, with cefatrizine—a cephalosporin antibiotic incorporating a 1,2,3-triazole moiety—emerging as a landmark discovery. By the 2000s, researchers recognized the triazole ring’s capacity to act as a bioisostere for amide bonds, enhancing metabolic stability in drug candidates. Functionalization at the 1-, 4-, and 5-positions further expanded utility, with nitro and carboxylate groups proving critical for tuning electronic and solubility properties. The compound under review, featuring a nitro group at C4 and a benzoate ester at N1, reflects decades of incremental advancements in triazole functionalization strategies.
Evolution of Nitro-Substituted Triazole Compound Studies
Nitro groups have been strategically incorporated into triazoles to modulate reactivity and biological activity. Early studies demonstrated that nitro substituents enhance binding affinity to enzymatic targets by participating in hydrogen bonding and charge-transfer interactions. For instance, 1,2,3-triazole–based Schiff bases with nitro groups exhibited sub-micromolar inhibition of SARS-CoV-2 proteases in computational models. In energetic materials, nitrotriazoles like those described in recent combustion studies leverage nitro groups for high nitrogen content and thermal stability. This compound (CAS 389622-01-9) exemplifies this trend, combining a nitro group at C4 with a methyl group at C5 to balance steric and electronic effects. Its synthesis, reported in specialty chemical databases, underscores the growing interest in nitro-triazole hybrids for diverse applications.
Research Significance of Carboxylate-Functionalized Triazole Derivatives
Carboxylate esters in triazole derivatives improve solubility and enable prodrug strategies. The benzoate ester in this compound serves dual roles: it enhances lipophilicity for membrane permeability while providing a handle for hydrolytic activation. Comparative studies of triazole-carboxylate hybrids, such as carboxyamidotriazole (CAI), reveal their utility in calcium channel blockade and anticancer activity. Synthetic methodologies for such compounds often involve nucleophilic substitution or cyclocondensation reactions. For example, Parminder Kaur et al. detailed the use of hydrazine hydrate and carbon disulfide to construct triazole-thiol intermediates, which are subsequently esterified. These approaches highlight the compatibility of carboxylate groups with diverse reaction conditions, making them indispensable in triazole derivatization.
Current Research Landscape and Knowledge Gaps
Recent studies on this compound remain limited to synthetic reports, with minimal data on its biological or material properties. In contrast, analogous nitro-triazoles have been investigated for antiviral and anticancer applications, suggesting unexplored potential. Key gaps include:
- Mechanistic Insights : No studies have elucidated its binding interactions with biological targets.
- Comparative Analyses : Its performance relative to other nitro-carboxylate triazoles (e.g., CAI) remains unexamined.
- Synthetic Optimization : Current yields (63–83%) for similar compounds via nucleophilic substitution indicate room for improvement.
- Applications Beyond Biomedicine : Its utility in agrochemicals or materials science, as seen with mefentrifluconazole or triazene-bridged polymers, is unaddressed.
Research Objectives and Theoretical Frameworks
Future research should prioritize:
- Synthetic Refinement : Optimizing microwave-assisted or flow-chemistry approaches to enhance yield and purity.
- Computational Modeling : Molecular docking studies to predict target affinity, building on methodologies applied to SARS-CoV-2 proteases.
- Structure-Activity Relationship (SAR) Analysis : Systematic variation of nitro and carboxylate substituents to delineate their contributions to bioactivity.
- Materials Characterization : Assessing thermal stability and detonation properties, informed by triazene-bridged energetic materials research.
Theoretical frameworks will draw from quantum mechanical calculations, QSAR models, and fragment-based drug design principles to rationalize observed properties and guide innovation.
Table 1: Key Functional Groups and Applications of Representative Triazole Derivatives
Properties
IUPAC Name |
ethyl 4-(5-methyl-4-nitrotriazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-3-20-12(17)9-4-6-10(7-5-9)15-8(2)11(13-14-15)16(18)19/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZJFWBNLEZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Regioselectivity
A suspension of 4-nitro-1H-1,2,3-triazole (25 mmol) in ethanol reacts with sodium hydroxide (25 mmol) at 40°C. Methyl bromide (22.5 mmol) is added dropwise, yielding a mixture of N1-, N2-, and N3-methyl isomers. Prolonged heating (25 h at 90–95°C) in aqueous medium favors the thermodynamically stable 5-methyl-4-nitro-1H-1,2,3-triazole through isomerization. The reaction’s regiochemical outcome depends on:
- Solvent polarity : Ethanol promotes kinetic N1-alkylation, while water shifts equilibrium toward N3/N5 products.
- Temperature : Elevated temperatures (≥90°C) enhance migration of the methyl group to the 5-position.
- Counterion effects : Potassium hydroxide increases N3-selectivity compared to sodium hydroxide.
Isolation and Purification
The crude product is extracted with dichloromethane (3 × 25 mL), concentrated via rotary evaporation, and recrystallized from tert-butanol. Nuclear magnetic resonance (NMR) spectroscopy confirms isomer distribution, with characteristic shifts for H-5 (δ 8.42 ppm, singlet) in the target compound.
Coupling to Ethyl 4-Hydroxybenzenecarboxylate
Functionalization of the aromatic ester component precedes triazole attachment. Ethyl 4-fluorobenzenecarboxylate serves as the electrophilic partner due to its enhanced reactivity in nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution
A mixture of 5-methyl-4-nitro-1H-1,2,3-triazole (20 mmol), ethyl 4-fluorobenzenecarboxylate (22 mmol), and potassium carbonate (40 mmol) in dimethylformamide (DMF) is heated to 120°C for 18 h. The electron-withdrawing ester group activates the para-position for displacement, enabling triazole nitrogen attack. Key parameters include:
- Base strength : K2CO3 outperforms weaker bases like NaHCO3 by deprotonating the triazole.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.
- Stoichiometry : A 10% excess of fluorobenzoate ensures complete triazole consumption.
Alternative Coupling Strategies
Copper-mediated Ullmann coupling offers a complementary route. Combining the triazole (1.1 eq), ethyl 4-iodobenzenecarboxylate (1.0 eq), CuI (0.2 eq), and 1,10-phenanthroline (0.4 eq) in dioxane at 110°C for 24 h achieves 68% yield. While less efficient than SNAr, this method avoids stringent electronic activation requirements.
One-Pot Synthesis via Cyclohexyl Nitrate Intermediates
Recent advances enable concurrent triazole alkylation and aromatic coupling. A modified protocol from Saint Petersburg researchers involves:
- Reacting 4-nitro-1H-1,2,3-triazole with cyclohexyl nitrate (0.9 eq) in ethanol/water (2:1) at 78°C.
- Adding ethyl 4-(bromomethyl)benzenecarboxylate (1.2 eq) and KOH (2.5 eq) after 12 h.
- Refluxing the mixture for 6 h to complete benzylation and esterification.
This cascade approach reduces purification steps but requires precise timing to prevent over-alkylation.
Critical Analysis of Synthetic Routes
Yield and Scalability Comparison
| Method | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|
| Stepwise alkylation-SNAr | MeBr, K2CO3, DMF | 82 | Industrial |
| Ullmann coupling | CuI, 1,10-phenanthroline | 68 | Lab-scale |
| One-pot synthesis | Cyclohexyl nitrate, KOH | 75 | Pilot-scale |
Byproduct Formation and Mitigation
- N1-methyl isomer : Forms during alkylation if reaction time <20 h. Mitigated by extended heating.
- Di-substituted triazoles : Result from excess alkylating agent. Controlled via slow reagent addition.
- Ester hydrolysis : Occurs in aqueous alkaline conditions. Minimized using anhydrous DMF.
Structural Characterization and Validation
Spectroscopic Features
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows ≥98% purity when using stepwise synthesis. One-pot methods require additional silica gel chromatography (EtOAc/hexane 1:3).
Industrial-Scale Production Considerations
Cost-Benefit Analysis
- Alkylation agents : Methyl bromide ($2.10/mol) vs. dimethyl sulfate ($3.45/mol).
- Catalyst recovery : Copper residues from Ullmann coupling add $0.8/kg to waste treatment costs.
- Solvent recycling : DMF recovery via distillation reduces expenses by 40% in large batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives.
Hydrolysis: 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzoic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. Ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate has been studied for its potential as an antimicrobial agent against various pathogens. The presence of the nitro group enhances its activity by disrupting microbial cellular processes .
Anticancer Properties
Studies have shown that triazole derivatives can inhibit cancer cell growth. This compound has been investigated for its cytotoxic effects on different cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of angiogenesis, making it a candidate for further development as an anticancer drug .
Agricultural Science
Pesticide Development
The compound has potential applications in the development of new pesticides. Its ability to interfere with the biological processes of pests makes it a suitable candidate for formulation into agrochemicals. Studies have demonstrated that derivatives of triazole can act as fungicides and insecticides, providing effective control over agricultural pests while minimizing environmental impact .
Plant Growth Regulators
this compound may also serve as a plant growth regulator. Research indicates that such compounds can enhance plant growth and yield by modulating hormonal pathways within plants . This application is particularly relevant in sustainable agriculture practices.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composites .
Nanomaterials
The compound's unique structure allows it to be used in the synthesis of nanomaterials. Research is ongoing into its ability to form stable nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions. The functionalization of nanoparticles with triazole derivatives can improve their biocompatibility and efficacy in targeted therapies .
Mechanism of Action
The mechanism of action of ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with similar molecules, focusing on heterocyclic cores, substituents, ester groups, and synthesis methodologies.
Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Substituents: The nitro group in the target compound is electron-withdrawing, contrasting with the electron-donating amino group in the 1,2,4-triazole analog . The thiazolo-pyrimidine derivative incorporates sulfur, which may enhance π-stacking interactions .
- Ester Group : The ethyl benzoate ester in the target and thiazolo-pyrimidine analog contrasts with the naphthalene carbothioate in ’s compound, impacting solubility and metabolic stability.
Structural and Crystallographic Analysis
- Software Tools : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures of small molecules, including heterocyclic esters . WinGX and ORTEP facilitate visualization of anisotropic displacement ellipsoids and molecular packing .
- Hypothetical Data : If the target compound’s crystal structure were determined, bond lengths and angles in the triazole ring (e.g., N–N and C–N distances) could be compared to analogs. For example, nitro groups typically elongate adjacent bonds due to resonance effects.
Biological Activity
Ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate is a synthetic organic compound classified as a triazole derivative. Its structure features a triazole ring substituted with a nitro group and a methyl group, attached to a benzene ring with an ethyl ester group. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to the 1,2,3-triazole moiety , which plays a crucial role in enzyme binding. The nitrogen atoms (N1 and N2) within the triazole ring are significant for interacting with various biological targets, including enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial properties. This compound has been investigated for its potential efficacy against various bacterial and fungal strains.
Table: Summary of Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate | |
| Candida albicans | Significant |
Anticancer Activity
The compound has also been studied for its anticancer potential. The presence of the nitro group in the triazole derivative enhances its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Effects
A recent study demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : Induced apoptosis through mitochondrial pathways.
- MCF-7 Cells : Inhibited proliferation effectively at low concentrations.
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been explored for other biological activities:
- Antifungal Activity : Effective against several fungal pathogens.
- Anti-inflammatory Effects : Exhibits potential in modulating inflammatory pathways.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing Huisgen 1,3-dipolar cycloaddition involving azides and alkynes.
- Esterification : Reacting the resulting carboxylic acid with ethanol under acidic conditions.
Comparison with Similar Compounds
This compound can be compared with other triazole derivatives to highlight its unique properties:
| Compound Name | Structure Variations | Biological Activity |
|---|---|---|
| Ethyl 4-(4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate | Lacks methyl group | Lower reactivity |
| Ethyl 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzenecarboxylate | Different substitution pattern | Varies in activity |
| Ethyl 4-(5-methyl-4-amino-1H-1,2,3-triazol-1-yl)benzenecarboxylate | Contains amino instead of nitro | Potentially different effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition or substitution steps. For example, triazole derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions in ethanol or DMF. Key parameters include:
- Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but may risk decomposition of nitro groups .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability, while ethanol is preferred for carboxylate ester compatibility .
- Catalysts : Copper(I) iodide or TBTA ligands optimize regioselectivity in triazole formation .
- Workup : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the triazole ring substitution pattern and benzenecarboxylate connectivity. Key signals include the nitro group’s deshielding effect on adjacent protons (~8.5–9.0 ppm for triazole protons) .
- X-ray Crystallography : Single-crystal analysis resolves steric effects of the 5-methyl-4-nitro-triazole moiety and validates bond angles/planarity .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragments corresponding to nitro-group loss .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anti-inflammatory Activity : Similar triazole-carboxylate derivatives inhibit cyclooxygenase-2 (COX-2) in vitro (IC ~10–50 µM) via competitive binding assays .
- Anticancer Potential : Nitro-triazoles exhibit cytotoxicity against HeLa and MCF-7 cell lines, with IC values correlated to nitro-group redox activity .
- Enzyme Inhibition : Structural analogs inhibit protein kinases (e.g., EGFR) through hydrogen bonding with the carboxylate group .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric effects of substituents on the triazole ring?
- Methodological Answer :
- DFT Calculations : Density functional theory (B3LYP/6-31G*) predicts nitro-group electron-withdrawing effects, reducing electron density on the triazole ring and influencing reactivity in electrophilic substitutions .
- Molecular Docking : Simulations (AutoDock Vina) model interactions between the carboxylate group and biological targets (e.g., kinase ATP-binding pockets), guiding structure-activity relationship (SAR) studies .
- Solvent-Accessible Surface Area (SASA) : Predicts steric hindrance from the 5-methyl group, impacting binding affinity .
Q. What strategies resolve contradictions in biological assay data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Testing : Address discrepancies by evaluating nitro-group reduction in liver microsomes, which may alter bioactivity .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What mechanistic insights exist regarding the nitro group’s role in reactivity and bioactivity?
- Methodological Answer :
- Electrophilic Reactivity : The nitro group enhances electrophilic substitution at the triazole C-5 position, enabling functionalization (e.g., amination) under acidic conditions .
- Redox-Activated Cytotoxicity : Nitro-reductase enzymes in hypoxic tumor cells convert the nitro group to cytotoxic radicals, explaining selective anticancer activity .
- Hydrogen-Bonding Networks : In crystallographic studies, nitro groups form intermolecular H-bonds with carboxylate oxygens, stabilizing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
